6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione” is a derivative of the benzoxathiazine class of compounds . Benzoxathiazines are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings. In this case, the ring contains carbon, oxygen, and sulfur atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, Mass spectrometry, etc. Unfortunately, without specific data for this compound, a detailed molecular structure analysis cannot be provided .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In this case, the compound contains a bromine atom which could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., are determined experimentally. Without specific data for this compound, a detailed analysis of its physical and chemical properties cannot be provided .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves the cyclization of 3-methyl-4-bromoanthranilic acid with thionyl chloride and 2-mercaptoethanol, followed by oxidation with potassium permanganate and sulfuric acid.", "Starting Materials": [ "3-methyl-4-bromoanthranilic acid", "thionyl chloride", "2-mercaptoethanol", "potassium permanganate", "sulfuric acid" ], "Reaction": [ "Step 1: Cyclization of 3-methyl-4-bromoanthranilic acid with thionyl chloride and 2-mercaptoethanol to form 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione", "Step 2: Oxidation of the intermediate with potassium permanganate and sulfuric acid to yield the final product" ] } | |
CAS No. |
2751615-21-9 |
Molecular Formula |
C8H6BrNO4S |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
6-bromo-3-methyl-2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one |
InChI |
InChI=1S/C8H6BrNO4S/c1-10-8(11)6-4-5(9)2-3-7(6)14-15(10,12)13/h2-4H,1H3 |
InChI Key |
XFLSLTKGKMGQJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)Br)OS1(=O)=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.